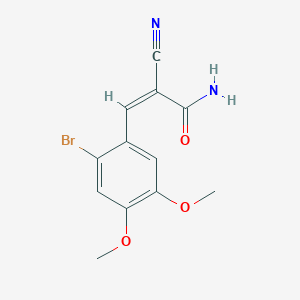
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as BRD0705, and it has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Mecanismo De Acción
BRD0705 works by inhibiting the activity of specific proteins involved in cell growth and survival. This compound targets the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. By inhibiting BET proteins, BRD0705 can prevent the expression of genes that promote cell growth and survival, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and physiological effects:
BRD0705 has been shown to have significant biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can induce cell death in cancer cells, reduce tumor growth, and inhibit the expression of genes involved in inflammation and immune response. BRD0705 has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BRD0705 has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of BET proteins, making it a valuable tool for studying the role of these proteins in disease. The synthesis of BRD0705 has been optimized to produce high yields and purity, making it suitable for use in biochemical assays and in vivo studies. However, one limitation of BRD0705 is its relatively short half-life in vivo, which may limit its efficacy in certain applications.
Direcciones Futuras
There are several future directions for the use of BRD0705 in scientific research. One potential direction is the development of new derivatives of BRD0705 with improved pharmacological properties, such as increased half-life and bioavailability. Another direction is the investigation of the role of BET proteins in other diseases, such as metabolic disorders and cardiovascular disease. Finally, BRD0705 could be used in combination with other drugs to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, BRD0705 is a promising compound with significant potential for use in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied, and there are several future directions for its use. BRD0705 has the potential to contribute to the development of new treatments for cancer, inflammation, and neurological disorders, making it a valuable tool for the scientific community.
Métodos De Síntesis
The synthesis of BRD0705 involves several steps, including the preparation of the starting material, the bromination of the phenyl ring, and the reaction of the brominated compound with the cyanoacrylamide. The final product is obtained by purification and isolation of the compound. The synthesis of BRD0705 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
BRD0705 has been studied for its potential applications in medical research, particularly in the field of cancer research. Studies have shown that BRD0705 can inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. This compound has also been studied for its potential use in the treatment of inflammatory diseases and neurological disorders.
Propiedades
IUPAC Name |
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-17-10-4-7(3-8(6-14)12(15)16)9(13)5-11(10)18-2/h3-5H,1-2H3,(H2,15,16)/b8-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAKLORRPGFADV-BAQGIRSFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)N)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C(=O)N)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

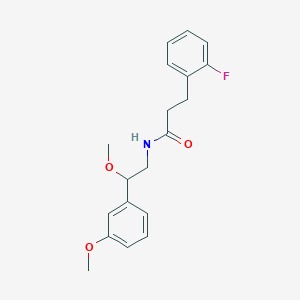
![2-Chloro-5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3001657.png)
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3001660.png)
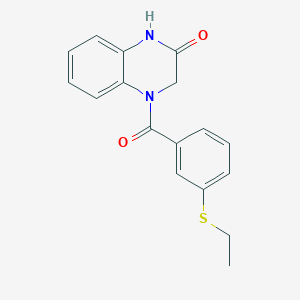
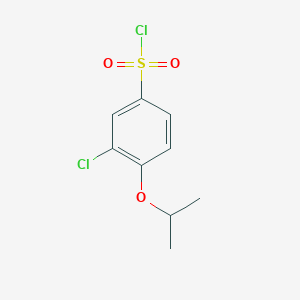
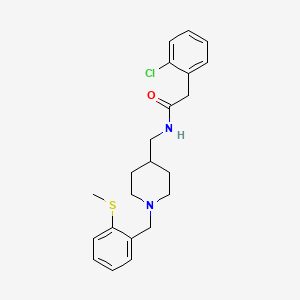
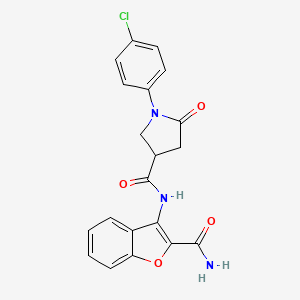
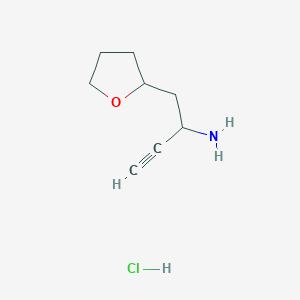

![4-(Methylsulfanyl)-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B3001672.png)
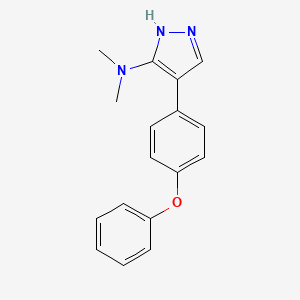
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B3001675.png)

![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B3001678.png)